1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole is a synthetic organic compound that features a benzodioxole ring, a fluorophenyl group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic substitution reaction.
Formation of the Tetrazole Ring: This can be done by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and fluorophenyl groups with the tetrazole ring, possibly using a thiol-based linker.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for compounds like 1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-tetrazole: Similar structure but lacks the fluorophenyl group.
1-(1,3-Benzodioxol-5-yl)-5-(methylsulfanyl)-1H-tetrazole: Similar structure but with a different substituent on the tetrazole ring.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole is unique due to the presence of both the benzodioxole and fluorophenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-10(2-4-11)8-23-15-17-18-19-20(15)12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVCJJTYOIELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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